Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate
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Overview
Description
Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate is an organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate typically involves the reaction of dimethylamine with a suitable pyrimidine precursor. One common method involves the use of methyl cyanoacetate and dimethylamine under controlled conditions to yield the desired product . The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity. The hydroxyl group can also form hydrogen bonds, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methylaminoquinolines: These compounds have similar structural features and chemical properties.
Dimethylaminoquinolines: These compounds also contain dimethylamino groups and exhibit similar reactivity.
Uniqueness
The presence of both a dimethylamino group and a hydroxyl group on the pyrimidine ring allows for versatile chemical modifications and interactions .
Properties
IUPAC Name |
methyl 2-(dimethylamino)-6-oxo-1H-pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-11(2)8-9-5(7(13)14-3)4-6(12)10-8/h4H,1-3H3,(H,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYRQQAFOCESJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=O)N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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